N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-40-7
Cat. No.: VC16075670
Molecular Formula: C19H18N6O3
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-40-7 |
|---|---|
| Molecular Formula | C19H18N6O3 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N6O3/c1-24(2)15-8-6-13(7-9-15)12-20-23-19(26)18-11-17(21-22-18)14-4-3-5-16(10-14)25(27)28/h3-12H,1-2H3,(H,21,22)(H,23,26)/b20-12+ |
| Standard InChI Key | AHWGVFPHJPUSCM-UDWIEESQSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, a class of compounds known for their diverse pharmacological profiles. The molecular structure integrates three key components:
-
A pyrazole ring (1H-pyrazole) at position 5, which serves as the central heterocyclic scaffold.
-
A 3-nitrophenyl group attached to the pyrazole ring, introducing electron-withdrawing properties that influence reactivity.
-
A 4-dimethylaminobenzylidene moiety linked via a hydrazone bridge, contributing electron-donating characteristics and structural rigidity.
The interplay between these groups creates a polarized electronic environment, enhancing the compound's ability to interact with biological targets. Spectroscopic analyses, including NMR and IR, confirm the planar geometry of the hydrazone bond and the conjugation between aromatic systems .
Table 1: Key Structural Attributes
| Feature | Description |
|---|---|
| Core Structure | 1H-pyrazole with carbohydrazide substitution |
| Substituents | 3-Nitrophenyl (C₆H₄NO₂), 4-dimethylaminobenzylidene (C₉H₁₁N₂) |
| Molecular Formula | C₁₉H₁₈N₆O₃ |
| Functional Groups | Hydrazone (-NH-N=CH-), nitro (-NO₂), dimethylamino (-N(CH₃)₂) |
| Electronic Properties | Electron-rich benzylidene vs. electron-deficient nitrophenyl |
Synthesis and Characterization
The synthesis of N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide follows a multi-step protocol optimized for yield and purity:
Synthetic Pathway
-
Formation of Pyrazole-5-carboxylic Acid: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid.
-
Hydrazide Formation: Reaction with hydrazine hydrate converts the carboxylic acid to the corresponding hydrazide.
-
Schiff Base Formation: Condensation of the hydrazide with 4-dimethylaminobenzaldehyde in ethanol under reflux forms the final hydrazone product .
Optimization and Yield
-
Solvent System: Ethanol is preferred for its ability to dissolve both reactants and facilitate Schiff base formation.
-
Catalysis: Acetic acid (5% v/v) accelerates imine bond formation, achieving yields >75% .
-
Purification: Recrystallization from ethanol-diethyl ether mixtures ensures high purity (>95%), as confirmed by HPLC .
Table 2: Synthesis Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Reaction Temperature | 80°C (reflux) | Complete conversion in 6–8 hours |
| Molar Ratio | 1:1.2 (hydrazide:aldehyde) | Minimizes side products |
| Purification Method | Recrystallization (ethanol-diethyl ether) | Purity >95% |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound suppresses COX-2 expression by 62% at 10 μM in LPS-induced macrophages, comparable to celecoxib. This activity is attributed to the inhibition of NF-κB nuclear translocation, as shown in luciferase reporter assays .
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 25 μg/mL, likely due to disruption of cell membrane integrity via interaction with lipid II precursors .
Computational Insights
Molecular Docking
Docking simulations using AutoDock Vina highlight interactions with:
-
Dipeptidyl Peptidase-4 (DPP-4): Binding energy of −8.7 kcal/mol; key residues include Tyr547 and Glu205 .
-
Cyclooxygenase-2 (COX-2): Stabilized via π-π stacking with Tyr385 and hydrogen bonding with Ser530 .
Density Functional Theory (DFT)
DFT calculations (B3LYP/6-31G**) reveal:
-
HOMO-LUMO Gap: 3.8 eV, indicating moderate reactivity.
-
Electrostatic Potential: Negative charge localized on the nitro group, favoring electrophilic interactions .
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as replacing the nitro group with a methoxy moiety, enhance solubility (logP reduced from 2.1 to 1.4) while retaining activity .
Combination Therapies
Synergistic effects with metformin (CI = 0.82) suggest potential for dual-action antidiabetic formulations .
Future Directions
-
In Vivo Pharmacokinetics: Assess bioavailability and half-life in rodent models.
-
Formulation Development: Nanoencapsulation to improve water solubility.
-
Target Validation: CRISPR-Cas9 knockout studies to confirm mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume